molecular formula C8H6BrF2NO3 B12841629 2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene

2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene

Cat. No.: B12841629
M. Wt: 282.04 g/mol
InChI Key: UHAFRTAQEOJBIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene typically involves the bromination of a nitrobenzene derivative followed by the introduction of the difluoroethoxy group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The difluoroethoxy group can be introduced using reagents like 2,2-difluoroethanol under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(2,2-difluoroethoxy)nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, while the difluoroethoxy group can influence the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C8H6BrF2NO3

Molecular Weight

282.04 g/mol

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)-2-nitrobenzene

InChI

InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(8(5)12(13)14)15-4-7(10)11/h1-3,7H,4H2

InChI Key

UHAFRTAQEOJBIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])OCC(F)F

Origin of Product

United States

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